![molecular formula C10H6F3IN2O2 B1430283 Methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 1432895-08-3](/img/structure/B1430283.png)
Methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
“Methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 1432895-08-3 . It has a molecular weight of 370.07 . This compound belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6F3IN2O2/c1-18-9(17)5-2-3-6-15-7(10(11,12)13)8(14)16(6)4-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a molecular weight of 370.07 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
Core Structure in Drug Development
“Methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate” is an important synthon in the development of new drugs . The derivatives of this compound show a broad range of biological activities .
Antibacterial Activity
The derivatives of this compound have been reported to exhibit antibacterial activity . This makes it a potential candidate for the development of new antibacterial drugs .
Antimycobacterial Activity
The compound has shown antimycobacterial activity . This suggests its potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Anti-inflammatory Activity
The compound’s derivatives have anti-inflammatory properties . This suggests its potential use in the treatment of inflammatory diseases .
Antitumor Activity
The compound’s derivatives have shown antitumor activity . This suggests its potential use in cancer treatment .
Antidiabetic Activity
The compound’s derivatives have shown antidiabetic activity . This suggests its potential use in the treatment of diabetes .
Anti-allergic Activity
The compound’s derivatives have shown anti-allergic activity . This suggests its potential use in the treatment of allergic reactions .
Antipyretic Activity
The compound’s derivatives have shown antipyretic activity . This suggests its potential use in the treatment of fever .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3IN2O2/c1-18-9(17)5-2-3-6-15-7(10(11,12)13)8(14)16(6)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFUCWKCMZGKHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC(=C2I)C(F)(F)F)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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